tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate
Overview
Description
tert-Butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound with a unique structure that includes a nitropyridine moiety and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of pyridine derivatives followed by the formation of the dihydropyridine ring through cyclization reactions. The tert-butyl ester group is introduced to enhance the stability and solubility of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of nitro and dihydropyridine groups on biological systems. It may serve as a model compound for drug development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure is similar to that of certain calcium channel blockers, which are used to treat cardiovascular diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dihydropyridine ring can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Nicardipine: Another calcium channel blocker with a nitropyridine moiety.
Amlodipine: A dihydropyridine derivative used in the treatment of hypertension.
Uniqueness: tert-Butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of a nitropyridine group and a tert-butyl ester, which enhances its stability and solubility. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
tert-butyl 4-(6-nitropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(19)17-8-6-11(7-9-17)12-4-5-13(16-10-12)18(20)21/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
PSMPZLUJGSPPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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